(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane
Overview
Description
The compound is an organic molecule with a boronate ester group, a nitro group, and a phenyl ether group. Boronate esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in the synthesis of amines . The phenyl ether group consists of a phenyl ring attached to an oxygen atom and is a common motif in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the boronate ester, nitro group, and phenyl ether group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The boronate ester group could potentially participate in cross-coupling reactions, while the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more reactive .Scientific Research Applications
Synthesis of Novel Compounds and Inhibitory Activity : Spencer et al. (2002) described the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives using a similar compound. These compounds were evaluated for their inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
Applications in Material Science : Das et al. (2015) synthesized a series of dioxaborolane derivatives for potential use in Liquid Crystal Display (LCD) technology and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Chemical Structure Analysis : Coombs et al. (2006) prepared a similar compound and characterized it using X-ray diffraction, providing insights into its molecular structure (Coombs et al., 2006).
Biomedical Research : Nie et al. (2020) developed a pyrene derivative with potential applications in detecting hydrogen peroxide in living cells, which could be relevant for medical diagnostics (Nie et al., 2020).
Polymer and Nanoparticle Research : Fischer et al. (2013) used a similar compound in the synthesis of heterodifunctional polyfluorenes, leading to nanoparticles with potential applications in fluorescence imaging and materials science (Fischer et al., 2013).
Electrochemical Properties : Tanigawa et al. (2016) investigated the electrochemical properties of sulfur-containing organoboron compounds, including a similar dioxaborolane, which could have implications in electrochemical applications (Tanigawa et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-nitro-3-[(1S)-1-phenylethoxy]phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO5/c1-14(15-9-7-6-8-10-15)25-18-13-16(11-12-17(18)22(23)24)21-26-19(2,3)20(4,5)27-21/h6-14H,1-5H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQFPXYOOVBJQI-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])O[C@@H](C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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